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Abstract
Trimethylborane, B(CH₃)₃, is a fundamental organoboron compound with significant utility in

organic synthesis and materials science. Its trigonal planar geometry and electron-deficient

nature give rise to unique bonding characteristics and reactivity. This technical guide provides a

comprehensive examination of the molecular geometry and bonding of trimethylborane,

presenting quantitative structural data, detailed experimental methodologies for its

characterization, and a logical visualization of its bonding principles.

Molecular Geometry
The geometry of trimethylborane is characterized by a central boron atom bonded to three

methyl groups. Gas-phase electron diffraction studies have confirmed that the BC₃ skeleton is

planar, with the boron atom at the center of an equilateral triangle formed by the three carbon

atoms[1]. This arrangement is a direct result of the electronic configuration of the boron atom.

The central boron atom undergoes sp² hybridization, forming three sigma (σ) bonds with the

carbon atoms of the methyl groups. This hybridization leads to a trigonal planar arrangement of

these bonds, with ideal C-B-C bond angles of 120°. The methyl groups are oriented with one C-

H bond in the BC₃ plane pointing away from the boron, and they are able to rotate freely.
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The precise geometric parameters of trimethylborane have been determined with high

accuracy through experimental techniques and computational methods. The data presented

below allows for a clear comparison between values obtained from gas-phase electron

diffraction (GED) and Density Functional Theory (DFT) calculations.

Parameter
Gas-Phase Electron
Diffraction

Computational (DFT)

B-C Bond Length (Å) 1.578 ± 0.001[2] 1.571

C-H Bond Length (Å) 1.114 ± 0.015 (average)[2] 1.092

C-B-C Bond Angle (°) 120.0 ± 2.0[2] 120.0

B-C-H Bond Angle (°) 112.5 ± 1.0 (average)[2] 111.4

Table 1: Comparison of

experimental and computed

geometric parameters for

trimethylborane.

Bonding Principles
The bonding in trimethylborane is a classic example of electron deficiency, which profoundly

influences its structure and reactivity.

Hybridization and Lewis Acidity
As a Group 13 element, boron has three valence electrons. In trimethylborane, the boron

atom uses these electrons to form three sp² hybrid orbitals, which create σ-bonds with the

carbon atoms. This leaves one unhybridized 2p orbital on the boron atom that is perpendicular

to the molecular plane and is empty of electrons. This vacant p-orbital makes trimethylborane
a potent Lewis acid, capable of accepting a pair of electrons from a Lewis base.

Hyperconjugation
The electron deficiency of the boron center is partially mitigated by a stabilizing interaction

known as hyperconjugation. This involves the donation of electron density from the filled C-H σ-
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bonds of the methyl groups into the vacant 2p orbital of the boron atom. This delocalization of

electrons strengthens and shortens the B-C bond and imparts some double-bond character.
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Figure 1: Logical workflow of bonding in trimethylborane.

Experimental Protocols
The determination of the molecular structure of gaseous molecules like trimethylborane relies

on highly specialized experimental techniques.

Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful method for determining the precise bond lengths,

angles, and overall geometry of molecules in the vapor state, free from intermolecular forces.

Methodology:

Sample Introduction: A gaseous sample of trimethylborane is effused through a fine nozzle

into a high-vacuum chamber (typically 10⁻⁷ mbar)[3].

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed

through the gas stream, perpendicular to its flow[3].

Scattering: The electrons are scattered by the electrostatic potential of the atoms in the

trimethylborane molecules. The scattering creates a diffraction pattern of concentric rings,
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which is dependent on the internuclear distances within the molecules.

Detection: The diffraction pattern is recorded on a detector, such as a photographic plate or a

modern CCD/CMOS detector, placed at a known distance from the interaction point[3].

Data Analysis:

The radially symmetric diffraction pattern is converted into a one-dimensional intensity

profile as a function of the scattering angle.

The intensity data is used to generate a molecular scattering curve.

A theoretical model of the molecule's geometry is constructed, and a corresponding

theoretical scattering curve is calculated.

The theoretical model is refined using a least-squares fitting process to achieve the best

possible match between the theoretical and experimental scattering curves. This

refinement yields the equilibrium internuclear distances (bond lengths) and bond angles.

Microwave Spectroscopy
Microwave spectroscopy provides information about the rotational energy levels of a molecule.

From these, the moments of inertia can be calculated, which are directly related to the

molecule's bond lengths and angles.

Methodology:

Sample Introduction: A low-pressure gaseous sample of trimethylborane is introduced into

a sample cell or waveguide.

Microwave Radiation: The sample is irradiated with monochromatic microwave radiation,

typically in the GHz frequency range. The frequency of the radiation is swept over a range.

Absorption: When the frequency of the microwaves matches the energy difference between

two rotational energy levels of the molecule, the radiation is absorbed. This requires the

molecule to have a permanent dipole moment. Although trimethylborane is a non-polar

symmetric top, isotopic substitution (e.g., ¹⁰B/¹¹B, ¹²C/¹³C, H/D) can induce a small dipole

moment or sufficiently alter the moments of inertia to allow for structural determination.
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Detection: A detector measures the intensity of the microwave radiation that has passed

through the sample. A plot of absorption versus frequency constitutes the microwave

spectrum.

Spectral Analysis:

The frequencies of the absorption lines are measured with very high precision.

These frequencies are used to determine the rotational constants (A, B, C) of the

molecule.

The rotational constants are related to the principal moments of inertia (Iₐ, Iₑ, Iₑ) of the

molecule.

By measuring the rotational spectra of several different isotopic species (isotopologues), a

set of simultaneous equations is generated. Solving these equations allows for the precise

calculation of the coordinates of each atom and thus the determination of the molecule's

complete geometric structure[4][5].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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